
Ethyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with ethyl, methyl, and sulfanylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazine derivatives .
Applications De Recherche Scientifique
Ethyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an enzyme inhibitor and is used in studies related to enzyme kinetics and protein interactions.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of ethyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can occur through covalent or non-covalent interactions, depending on the nature of the enzyme and the compound . The pathways involved often include disruption of metabolic processes or signaling pathways critical for cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2,4-dimethyl-5-oxo-1,2,4-triazine-6-carboxylate: Lacks the sulfanylidene group, which may affect its reactivity and biological activity.
Methyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
2,4-Dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity properties compared to the ester derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanylidene group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
6947-19-9 |
|---|---|
Formule moléculaire |
C8H11N3O3S |
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
ethyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C8H11N3O3S/c1-4-14-7(13)5-6(12)10(2)8(15)11(3)9-5/h4H2,1-3H3 |
Clé InChI |
IJJWPSFASKDSHM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C(=S)N(C1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol](/img/structure/B14727565.png)

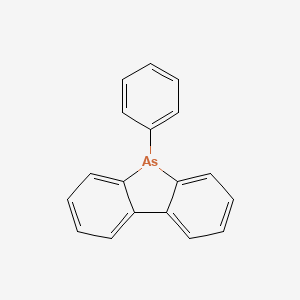
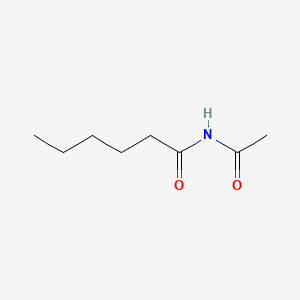

![1-[(2-Aminoethyl)sulfanyl]propan-2-ol](/img/structure/B14727582.png)
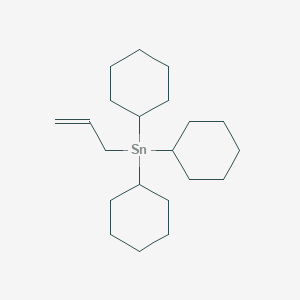
![2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol](/img/structure/B14727585.png)

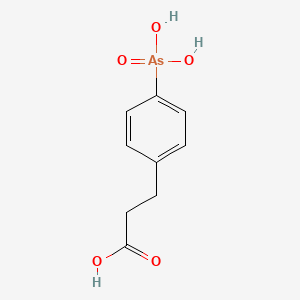
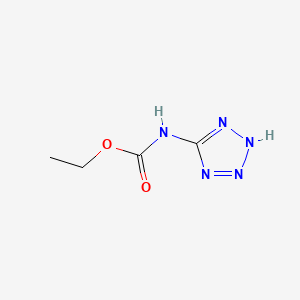

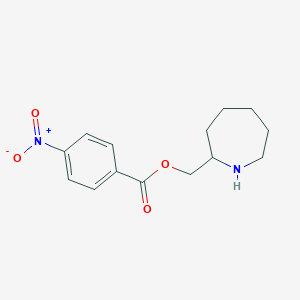
![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)
